molecular formula C18H14FN3O2 B5541873 N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No.: B5541873
M. Wt: 323.3 g/mol
InChI Key: CBWCTADQRLZKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, also known as Compound X, is a novel small molecule that has been developed for potential use in scientific research. This compound has shown promising results in preclinical studies, indicating its potential as a tool for investigating various biological processes.

Scientific Research Applications

Radiolabeled Compounds for Alzheimer's Disease Imaging

Compounds structurally similar to N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide have been developed and used as radiolabeled probes for imaging applications. For example, a specific serotonin 1A (5-HT(1A)) molecular imaging probe was used with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research indicates the potential for using such compounds in the development of imaging agents for neurodegenerative diseases (Kepe et al., 2006).

Antimicrobial and Antibiofilm Agents

Research on derivatives with structural similarities has shown significant antimicrobial and antibiofilm properties. A study on acylthioureas derivatives, including compounds with fluorophenyl moieties, demonstrated potent antipathogenic activity against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the possibility of using such compounds in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Histone Deacetylase Inhibitors for Cancer Therapy

Compounds with benzamide structures have been explored as histone deacetylase (HDAC) inhibitors, showing promise in blocking cancer cell proliferation and inducing apoptosis. One such compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, exhibited selective inhibition of HDACs and significant antitumor activity in vivo, highlighting the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).

Antiviral Drug Discovery

In the broader scope of antiviral research, fluorine-containing compounds have been identified as potential anti-HIV-1 and CDK2 inhibitors. This includes the synthesis and evaluation of fluorine substituted 1,2,4-triazinones, demonstrating the role of fluorine atoms in enhancing antiviral activity. Such research underscores the importance of fluorine-containing compounds in developing new antiviral therapies (Makki et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if this compound showed promising biological activity, future research might focus on optimizing its structure to enhance its efficacy and reduce any potential side effects .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-12-6-11-17(22-21-12)24-14-9-7-13(8-10-14)18(23)20-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWCTADQRLZKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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